

# A Technical Guide to the Spectral Analysis of Tert-butyl 3-hydroxypropanoate

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## Compound of Interest

Compound Name: *Tert-butyl 3-hydroxypropanoate*

Cat. No.: *B1284309*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectral data for **tert-butyl 3-hydroxypropanoate** (CAS No: 59854-11-4), a key building block in organic synthesis. The document details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a clear and structured format. Furthermore, it outlines the experimental protocols for acquiring these spectra, ensuring reproducibility and accurate characterization of this compound.

## Spectroscopic Data Summary

The following tables summarize the key quantitative data from the spectral analysis of **tert-butyl 3-hydroxypropanoate**.

**Table 1: <sup>1</sup>H NMR Spectral Data (Predicted)**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~3.82	Triplet (t)	2H	-CH <sub>2</sub> -OH
~2.51	Triplet (t)	2H	-CH <sub>2</sub> -C=O
~2.90 (variable)	Singlet (s, broad)	1H	-OH
1.45	Singlet (s)	9H	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>, Reference: TMS at 0.00 ppm. Coupling constants (J) are expected to be in the range of 6-7 Hz for the triplets.

**Table 2: <sup>13</sup>C NMR Spectral Data (Predicted)**

Chemical Shift (δ) ppm	Assignment
~172	C=O (Ester carbonyl)
~81	-C(CH <sub>3</sub> ) <sub>3</sub> (Quaternary carbon)
~59	-CH <sub>2</sub> -OH
~38	-CH <sub>2</sub> -C=O
~28	-C(CH <sub>3</sub> ) <sub>3</sub>

Solvent: CDCl<sub>3</sub>

**Table 3: IR Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3500 - 3200	Strong, Broad	O-H Stretch (Alcohol)
2980 - 2850	Medium-Strong	C-H Stretch (Aliphatic)
1735 - 1715	Strong	C=O Stretch (Ester)
1250 - 1150	Strong	C-O Stretch (Ester, t-butyl group)
1050	Medium-Strong	C-O Stretch (Primary alcohol)

**Table 4: Mass Spectrometry Data**

m/z	Relative Intensity (%)	Assignment
146	Low	$[M]^+$ (Molecular Ion)
131	Moderate	$[M - CH_3]^+$
103	Moderate	$[M - C(CH_3)_3]^+$ or $[HOCH_2CH_2CO]^+$
89	Moderate	$[M - C_4H_9O]^+$
57	High	$[C(CH_3)_3]^+$ (tert-butyl cation, base peak)
45	Moderate	$[CH_2CH_2OH]^+$

## Experimental Protocols

The following are generalized protocols for obtaining the spectral data of **tert-butyl 3-hydroxypropanoate**. Instrument-specific parameters may require optimization.

### Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 10-20 mg of **tert-butyl 3-hydroxypropanoate** in 0.6-0.7 mL of deuterated chloroform ( $CDCl_3$ ).
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference ( $\delta$  0.00 ppm).
- Data Acquisition:
  - Acquire the  $^1H$  NMR spectrum on a 300 MHz or higher field NMR spectrometer.
  - Acquire the  $^{13}C$  NMR spectrum using a proton-decoupled pulse sequence.
- Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the  $^1H$  NMR spectrum.

### Infrared (IR) Spectroscopy

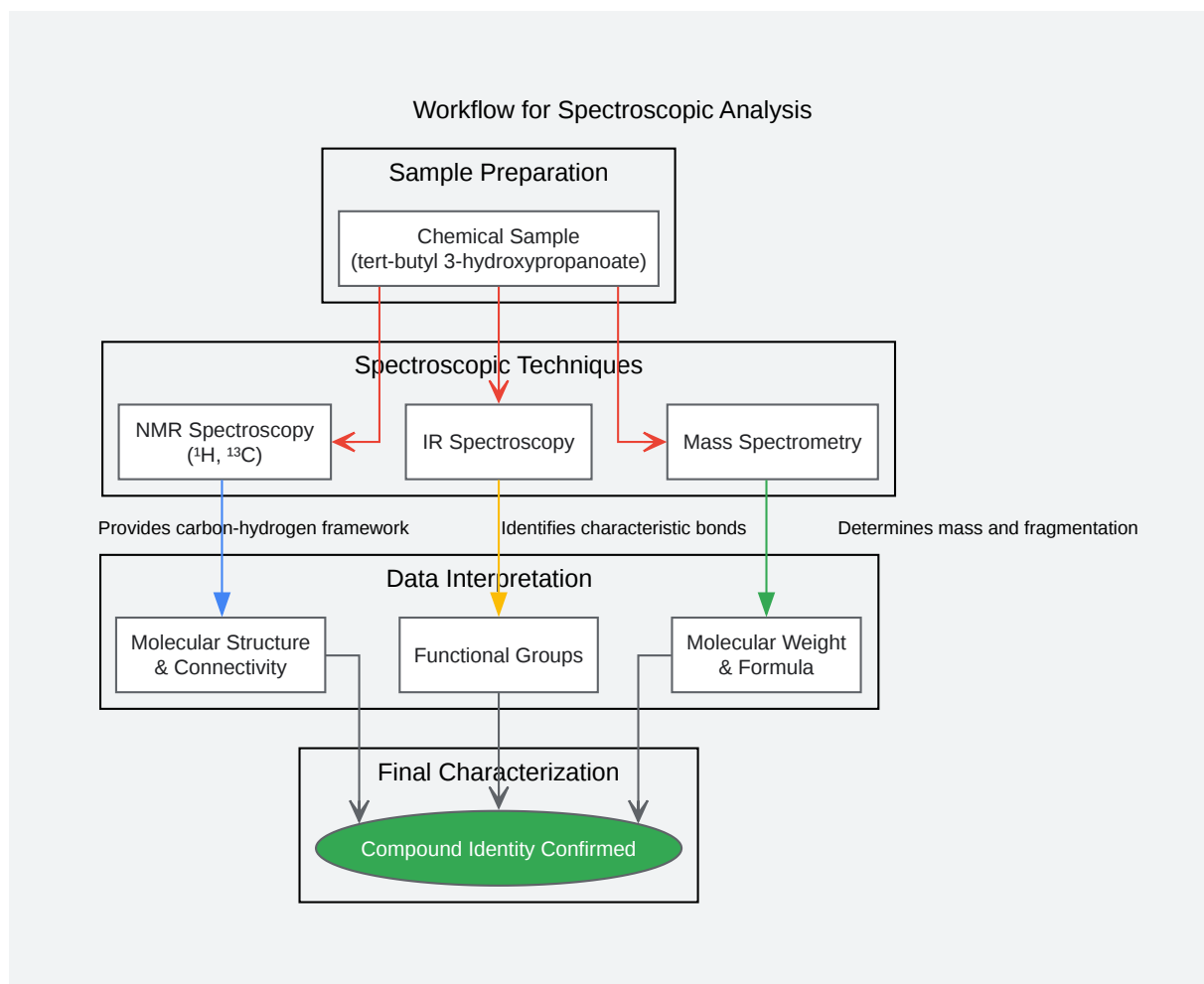
- **Sample Preparation:** As **tert-butyl 3-hydroxypropanoate** is a liquid at room temperature, a neat spectrum can be obtained. Place a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin film.
- **Background Spectrum:** Record a background spectrum of the clean, empty salt plates.
- **Sample Spectrum:** Place the prepared sample in the spectrometer and acquire the IR spectrum, typically in the range of 4000-400  $\text{cm}^{-1}$ .
- **Data Analysis:** Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.

## Mass Spectrometry (MS)

- **Sample Introduction:** Introduce a dilute solution of **tert-butyl 3-hydroxypropanoate** in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer. Common techniques include direct infusion or via a gas chromatograph (GC-MS).
- **Ionization:** Utilize Electron Ionization (EI) at a standard energy of 70 eV to induce fragmentation.
- **Mass Analysis:** Scan a mass-to-charge ( $m/z$ ) range of approximately 30-200 amu.
- **Data Interpretation:** Analyze the resulting mass spectrum to identify the molecular ion peak and the characteristic fragmentation pattern.

## Workflow and Data Relationship Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample and the relationship between the different analytical techniques.



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Caption: Workflow for the spectroscopic analysis of a chemical sample.

## Conclusion

The collective data from  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, IR, and Mass Spectrometry provides a comprehensive and unambiguous characterization of **tert-butyl 3-hydroxypropanoate**. The  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra confirm the carbon-hydrogen framework, the IR spectrum identifies the key hydroxyl and ester functional groups, and the mass spectrum corroborates the molecular

weight and reveals a characteristic fragmentation pattern dominated by the stable tert-butyl cation. This guide serves as a valuable resource for researchers and professionals requiring detailed spectral information and analytical protocols for this versatile chemical intermediate.

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